2-Hydroxypropyl methacrylate

Description

Crystals or white crystalline solid. (NTP, 1992)

Structure

3D Structure

Properties

IUPAC Name |

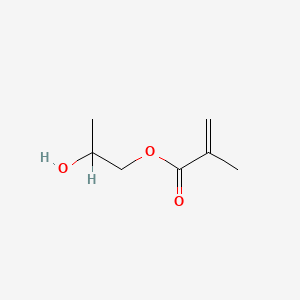

2-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSHLMUCYSAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-79-1 | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029629 | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992), Liquid | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25703-79-1, 923-26-2 | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 433 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Deep Dive: 2-Hydroxypropyl Methacrylate (HPMA) Properties & Synthesis

Executive Summary: The Hydrophilic Workhorse

2-Hydroxypropyl methacrylate (HPMA) is a methacrylic monomer distinguished by its secondary hydroxyl group and lipophilic propyl spacer.[1] Unlike its structural cousin 2-Hydroxyethyl methacrylate (HEMA), HPMA exhibits a unique balance of hydrophilicity and steric bulk, resulting in polymers (pHPMA) that are water-soluble yet resistant to hydrolytic degradation in physiological fluids.[1]

For researchers in drug delivery, HPMA is the "gold standard" for non-immunogenic polymer-drug conjugates.[1] Its defining characteristic is biocompatibility : pHPMA does not interact significantly with plasma proteins (opsonization), allowing for prolonged circulation times essential for the Enhanced Permeability and Retention (EPR) effect in oncology.[1]

Physicochemical Profile

Monomer Identity & Isomerism

Commercial HPMA is rarely a pure single isomer.[1] It is typically a mixture of two constitutional isomers due to the ring-opening mechanism of propylene oxide during synthesis.[1]

-

Major Isomer (~75-80%): 2-hydroxypropyl methacrylate (secondary alcohol).[1]

-

Minor Isomer (~20-25%): 1-methyl-2-hydroxyethyl methacrylate (primary alcohol).[1]

Researchers must account for this isomerism as the primary alcohol (minor isomer) is more reactive in post-polymerization functionalization steps.[1]

Table 1: Fundamental Properties of HPMA Monomer

| Property | Value / Description | Relevance to Research |

| CAS Number | 27813-02-1 (Mixture); 923-26-2 (Pure) | Use mixture CAS for bulk ordering; Pure for kinetic studies.[1] |

| Molecular Weight | 144.17 g/mol | Essential for stoichiometric calculations in RAFT/ATRP.[1] |

| Density | 1.03 g/cm³ (at 25°C) | Volumetric dosing in synthesis.[1] |

| Boiling Point | 209°C (at 760 mmHg) | High BP requires vacuum distillation for purification.[1] |

| Solubility | Water, Methanol, DMF, DMSO | Versatile solvent compatibility for solution polymerization. |

| pHPMA Tg | ~76°C | Glass transition is higher than pHEMA, yielding stiffer dry networks. |

Critical Impurities

Commercial grades (e.g., 97%) contain stabilizers and byproducts that must be removed for precision nanomedicine synthesis:

-

Inhibitors: MEHQ (Monomethyl ether hydroquinone) prevents premature polymerization.[1]

-

Crosslinkers: Ethylene glycol dimethacrylate (EGDMA).[1] Even trace amounts (<0.5%) can cause micro-gelation, rendering the polymer insoluble and useless for intravenous administration.[1]

-

Methacrylic Acid: Increases pH sensitivity and potential immunogenicity.[1]

Polymerization Architectures & Mechanisms

For drug delivery, "living" or Controlled Radical Polymerization (CRP) is mandatory to achieve low polydispersity (Đ < 1.2).[1] Broad molecular weight distributions lead to undefined pharmacokinetics.[1]

RAFT Polymerization (Recommended)

Reversible Addition-Fragmentation chain Transfer (RAFT) is preferred over ATRP for HPMA because it avoids transition metal catalysts (e.g., Copper) that are toxic and difficult to remove from the final biomaterial.[1]

Mechanism Visualization: The following diagram illustrates the RAFT equilibrium, crucial for maintaining living characteristics.

Caption: Simplified RAFT equilibrium showing the reversible capping of propagating radicals by the Chain Transfer Agent (CTA), minimizing termination events.

The "Kopeček" Linker System

The seminal work by Jindřich Kopeček established the GFLG (Gly-Phe-Leu-Gly) linker.[1] This tetrapeptide spacer is stable in the blood (pH 7.[1]4) but is cleaved specifically by lysosomal enzymes (Cathepsin B) inside tumor cells, releasing the drug payload.[1]

Caption: Architecture of a classic pHPMA-GFLG-Doxorubicin conjugate showing the enzymatic cleavage site.

Experimental Protocols (Self-Validating)

Protocol: High-Purity Monomer Isolation

Objective: Remove MEHQ inhibitor and EGDMA crosslinker.[1]

-

Inhibitor Removal:

-

Vacuum Distillation (Crucial Step):

-

Set up a short-path distillation apparatus.

-

Add CuCl (copper(I) chloride) to the pot to prevent thermal polymerization during heating.[1]

-

Distill under high vacuum (< 1 mmHg).

-

Collect the fraction at ~100-110°C (temperature depends on vacuum strength).

-

Validation: Analyze via GC-MS.[1] Purity should be >99.5% with EGDMA undetectable.[1] Store at -20°C.

-

Protocol: RAFT Synthesis of pHPMA Homopolymer

Objective: Synthesis of pHPMA with Mn ~ 20kDa and PDI < 1.1.

Reagents:

-

Monomer: Purified HPMA (1.0 g, 6.9 mmol).[1]

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1]

-

Initiator: AIBN (Recrystallized).[1]

-

Solvent: Anhydrous Methanol or Dioxane.[1]

Stoichiometry: Target Degree of Polymerization (DP) = [M]₀ / [CTA]₀.[1] For DP = 140 (approx 20kDa):

-

Ratio: [HPMA]:[CTA]:[AIBN] = 140 : 1 : 0.2[1]

Steps:

-

Dissolution: Dissolve HPMA, CTA, and AIBN in methanol (20 wt% monomer concentration) in a Schlenk tube.

-

Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen terminates radicals).

-

Polymerization: Immerse sealed tube in an oil bath at 70°C .

-

Kinetics: Reaction time is typically 12-24 hours.[1] Stop at ~80% conversion to maintain low PDI.

-

Termination: Quench by cooling in liquid nitrogen and exposing to air.

-

Purification: Precipitate dropwise into cold diethyl ether (10x volume). Centrifuge and dry under vacuum.

-

Characterization (Validation):

-

1H NMR (DMSO-d6): Confirm disappearance of vinyl protons (5.6 & 6.0 ppm).

-

GPC (DMF eluent): Verify Mn matches theoretical prediction and PDI < 1.2.

-

References

-

Ulbrich, K., & Šubr, V. (2010).[1] Structural and chemical aspects of HPMA copolymers as drug carriers. Advanced Drug Delivery Reviews, 62(2), 150-166.[1] Link[1]

-

Kopeček, J., & Kopečková, P. (2010).[1] HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149.[1] Link[1]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379-410.[1] Link[1]

-

Barz, M., et al. (2011).[1] Poly(HPMA)-based therapeutics: The next generation.[1] Polymer Chemistry, 2, 1900-1918.[1] Link

-

PubChem. (n.d.).[1] 2-Hydroxypropyl methacrylate Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Technical Safety Guide: 2-Hydroxypropyl Methacrylate (HPMA) in Research & Development

Executive Summary & Chemical Identity

2-Hydroxypropyl methacrylate (HPMA) is a ubiquitous functional monomer in the synthesis of hydrogels, dental composites, and polymer therapeutics (e.g., HPMA copolymer-drug conjugates). While less volatile than its analog Methyl Methacrylate (MMA), HPMA possesses a "sticky" persistence and a high potential for Type IV skin sensitization.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of HPMA hazards, ensuring that researchers can design self-validating safety protocols.

Physicochemical Profile

| Property | Value | Implication for Safety |

| CAS Number | 27813-02-1 | Unique identifier for inventory tracking. |

| Physical State | Colorless liquid | Difficult to detect visually on surfaces. |

| Boiling Point | 209°C (408°F) | Low volatility reduces inhalation risk compared to MMA, but increases surface persistence. |

| Flash Point | 111°C (232°F) | Class IIIB Combustible Liquid. Low fire risk under normal ambient conditions. |

| Water Solubility | ~13% (w/w) | Miscible enough to penetrate sweat/skin moisture; difficult to wash off with water alone. |

GHS Hazard Classification (Consensus)

-

H317: May cause an allergic skin reaction (Skin Sensitization, Cat 1).[1][2][3]

-

H319: Causes serious eye irritation (Eye Irritation, Cat 2A).[2][4]

-

H315: Causes skin irritation (Skin Irritation, Cat 2).[2]

The Mechanism of Hazard: Why HPMA Sensitizes

To effectively protect against HPMA, one must understand the biological mechanism of sensitization. Unlike simple acid burns, methacrylate sensitization is an immunological response.

The Haptenization Pathway

HPMA is a pro-hapten . It is not immunogenic on its own but becomes so after binding to skin proteins.

-

Permeation: HPMA penetrates the stratum corneum.

-

Michael Addition: The electron-deficient double bond (methacrylate group) acts as an electrophile. It reacts with nucleophilic amino acid residues (cysteine, lysine, histidine) on skin proteins (e.g., keratin, albumin).

-

Adduct Formation: This covalent binding creates a "hapten-protein conjugate."

-

Immune Recognition: Dendritic cells (Langerhans cells) recognize this modified protein as "foreign," migrate to lymph nodes, and prime T-cells.

-

Elicitation: Subsequent exposure triggers an aggressive T-cell mediated inflammatory response (Allergic Contact Dermatitis).

Figure 1: The immunological pathway of HPMA sensitization. Note that the critical control point is preventing the initial protein binding (Michael Addition).

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is often insufficient for methacrylates due to their ability to permeate rubber networks.

Glove Selection: The "Latex Fallacy"

Crucial Insight: Natural Rubber Latex provides zero protection against HPMA. The monomer permeates latex in < 2 minutes.

| Glove Material | Thickness | Breakthrough Time (approx.) | Recommendation |

| Latex | Any | < 2 mins | DO NOT USE |

| Thin Nitrile | 0.1 mm (4 mil) | 5–10 mins | Splash only. Change immediately upon contact. |

| Thick Nitrile | 0.4 mm (15 mil) | > 60 mins | Recommended for standard synthesis. |

| Laminate (Silver Shield) | Multi-layer | > 480 mins | Mandatory for spill cleanup or immersion. |

Protocol:

-

Double Gloving: Wear a standard 4-mil nitrile glove under a thicker chemically resistant glove. The inner glove acts as a final barrier and allows you to doff the outer glove safely without exposing skin.

-

Solvent Effect: If HPMA is dissolved in Acetone or Methanol, permeation rates increase drastically. Assume breakthrough times are halved.

Ventilation[5]

-

Fume Hood: All open handling must occur in a certified fume hood.

-

Aerosol Control: If sonicating or vortexing HPMA solutions, keep tubes sealed. HPMA aerosols are potent respiratory sensitizers.

Storage & Stability: The Oxygen Paradox

HPMA is supplied with an inhibitor, typically MEHQ (4-methoxyphenol) , to prevent spontaneous polymerization (which can be explosive).

The Critical Error: Researchers often store methacrylates under pure Nitrogen/Argon to "protect" them. This is dangerous.

The Mechanism of Inhibition

MEHQ is not an inhibitor in isolation; it is a chain terminator that requires oxygen to function.

-

Oxygen reacts with free radicals to form peroxy radicals.

-

MEHQ traps these peroxy radicals.

-

Without Oxygen: MEHQ cannot trap the initial carbon-centered radicals effectively, leading to "starved" polymerization.

Figure 2: The role of oxygen in MEHQ inhibition. Storing HPMA under pure nitrogen deactivates the safety mechanism.

Storage Protocol:

-

Headspace: Maintain a headspace of air (not inert gas) in the storage bottle.

-

Temperature: Store at 2–8°C. Check inhibitor levels annually if stored long-term.

-

Light: Amber bottles are mandatory to prevent UV-initiated radical formation.

Operational Protocols

A. Synthesis (Free Radical Polymerization)

When polymerizing HPMA (e.g., RAFT, ATRP, or standard free radical):

-

Inhibitor Removal: If removing MEHQ via a basic alumina column, the monomer becomes unstable immediately. Use within 1 hour.

-

Exotherm Control: The polymerization of methacrylates is exothermic (~50-60 kJ/mol).

-

Rule: Never polymerize neat (bulk) HPMA in volumes >100 mL without active cooling.

-

Self-Validation: Monitor internal temperature. If T rises >10°C above setpoint, quench immediately (ice bath + air sparge).

-

B. Waste Disposal[6]

-

Liquid Waste: Do not pour down the drain. HPMA polymerizes in pipes, causing blockages and environmental contamination.

-

Solid Waste: Polymerize waste HPMA intentionally (add initiator and heat in a safe, open vessel) before disposal as solid chemical waste, OR dispose of as hazardous liquid waste in "High BTU" streams.

-

Wipes: Kimwipes contaminated with HPMA are fire hazards (exothermic polymerization on high surface area). Wet them with water before tossing in the bin.

C. Emergency Response Workflow

In the event of a spill or exposure, immediate action is required to prevent sensitization.

Figure 3: Decision tree for HPMA emergency response. Note: Using alcohol on skin enhances penetration and must be avoided.

References

-

PubChem. (n.d.).[1] 2-Hydroxypropyl methacrylate (Compound Summary).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-hydroxypropyl methacrylate.[1][5][6] Retrieved January 30, 2026, from [Link]

-

Methacrylate Producers Association. (2015). Safe Handling of Methacrylic Acid and Esters.[7] (Detailing MEHQ oxygen requirements). Retrieved from [Link]

-

Kimber, I., et al. (2011). Assessment of the skin sensitizing potency of the lower alkyl methacrylate esters. Regulatory Toxicology and Pharmacology. (Mechanism of haptenization).[8] Retrieved from [Link]

Sources

- 1. 2-Hydroxypropyl methacrylate | C7H12O3 | CID 13539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gjchemical.com [gjchemical.com]

- 3. redox.com [redox.com]

- 4. Mobile [my.chemius.net]

- 5. nbinno.com [nbinno.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Monograph: Synthesis and Purification of 2-Hydroxypropyl Methacrylate (HPMA) Monomer

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-Hydroxypropyl methacrylate (HPMA). While commercially available, "technical grade" HPMA often contains high levels of dimethacrylate cross-linkers (0.5%–3.0%) and isomeric impurities that compromise sensitive biomedical applications, such as hydrogel fabrication and polymer-drug conjugates. This guide provides a validated protocol for synthesizing high-purity HPMA with controlled regioselectivity and removing critical impurities to achieve research-grade standards (>99.5% purity).

Reaction Engineering & Mechanism

The Chemistry of Ring Opening

The synthesis of HPMA involves the nucleophilic ring-opening of propylene oxide (PO) by methacrylic acid (MAA). This addition reaction is governed by the regioselectivity of the nucleophilic attack.

-

Major Isomer (Target): Attack at the less sterically hindered primary carbon of the epoxide ring yields the secondary alcohol: 2-hydroxypropyl methacrylate .

-

Minor Isomer: Attack at the secondary carbon yields the primary alcohol: 1-hydroxyisopropyl methacrylate .

-

Critical Side Reaction: Transesterification or the reaction of MAA with trace glycols leads to Propylene Glycol Dimethacrylate (PGDMA) . Even trace amounts (<0.1%) of PGDMA can cause inadvertent cross-linking, rendering the monomer unsuitable for linear polymer synthesis.

Catalytic Strategy

To maximize the yield of the desired isomer and suppress side reactions, specific catalysts are employed.

-

Chromium(III) Catalysts (e.g., CrCl3, Cr-Salen): These are preferred for high regioselectivity. The trivalent metal coordinates with the epoxide oxygen, activating the ring while directing the nucleophile (methacrylate anion) to the least hindered carbon.

-

Iron(III) and Amines: Cheaper alternatives but often result in higher polydispersity of isomers and increased transesterification side products.

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the regioselective ring-opening of propylene oxide by methacrylic acid and potential side products.

Experimental Protocol: Synthesis

Safety Warning: Propylene oxide is a volatile carcinogen. Methacrylic acid is corrosive. All steps must be performed in a fume hood. The reaction is exothermic; thermal runaway can lead to polymerization.

Materials

-

Methacrylic Acid (MAA): Freshly distilled to remove inhibitor.

-

Propylene Oxide (PO): Excess (1.1 molar equiv).

-

Catalyst: Chromium(III) chloride hexahydrate (0.5 mol%) or Iron(III) oxide.

-

Inhibitor: p-Methoxyphenol (MEHQ) (200 ppm relative to MAA).

-

Solvent: Toluene (optional, for heat dissipation) or bulk reaction.

Synthesis Workflow

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (cooled to -10°C), dropping funnel, and thermometer.

-

Charging: Add MAA, Catalyst, and MEHQ to the flask.

-

Heating: Heat the mixture to 80°C using an oil bath.

-

Addition: Add Propylene Oxide dropwise via the funnel.

-

Critical Control: The reaction is exothermic. Adjust the addition rate to maintain internal temperature between 85–95°C . Do not exceed 100°C to prevent thermal polymerization.

-

-

Digestion: After PO addition is complete, maintain temperature at 90°C for 2–3 hours.

-

Monitoring: Monitor acid number (titration with KOH) until MAA consumption >98%.

Purification Strategy (The "Research-Grade" Standard)

Commercial purification often relies solely on distillation, which may co-distill the dimethacrylate impurity. For biomedical applications, a chemical wash followed by fractional vacuum distillation is required.

Purification Workflow Diagram

Figure 2: Multi-stage purification workflow to isolate high-purity HPMA monomer.

Detailed Purification Protocol

| Step | Operation | Technical Rationale |

| 1. Alkaline Wash | Wash crude mixture with saturated NaHCO₃ (3x). | Neutralizes unreacted Methacrylic Acid (MAA) and removes water-soluble catalyst residues (Cr/Fe salts). |

| 2. Brine Wash | Wash organic layer with saturated NaCl solution. | Breaks emulsions and performs preliminary drying. |

| 3. Drying | Dry over anhydrous MgSO₄ for 4 hours; Filter. | Removes residual water which can cause hydrolysis during distillation or interfere with polymerization. |

| 4. Inhibition | Add fresh MEHQ (500 ppm) or CuCl to the distillation pot. | Critical: Distillation removes the inhibitor. Without adding fresh inhibitor to the pot, the monomer will polymerize in the flask. |

| 5. Distillation | Fractional Vacuum Distillation. | Separate monomer from high-boiling dimethacrylates. |

Distillation Parameters:

-

Pressure: < 5 mmHg (High vacuum is essential to keep temp low).

-

Boiling Point: Collect fraction at 73–79°C (at 4-6 mmHg).

-

Fore-run: Discard the first 10% (contains residual PO and water).

-

Residue: Do not distill to dryness; the pot residue contains the explosive peroxides and cross-linking dimethacrylates.

Quality Control & Characterization

To validate the synthesis, the following analytical thresholds must be met.

| Method | Target Parameter | Acceptance Criteria |

| HPLC | Purity (Area %) | > 99.5% |

| GC-MS | Dimethacrylate Content | < 0.05% (Critical for hydrogels) |

| Acid Titration | Methacrylic Acid Content | < 0.1% |

| 1H-NMR | Isomer Ratio | Confirm >95% 2-hydroxypropyl isomer |

1H-NMR Interpretation (CDCl3):

-

Methacrylate vinylic protons: Two singlets at δ 5.6 and 6.1 ppm.

-

Methyl group (methacrylate): Singlet at δ 1.9 ppm.

-

Methyl group (propyl chain): Doublet at δ 1.2 ppm (characteristic of the secondary alcohol product).

Storage and Stability

-

Inhibitor Requirement: HPMA is stabilized with MEHQ (Hydroquinone monomethyl ether). MEHQ requires dissolved oxygen to function.[1][2] Do not store under pure nitrogen. Store under air or an air/nitrogen mix.

-

Temperature: Store at 2–8°C.

-

Shelf Life: 6–12 months. Check for cloudiness (polymer formation) before use.

References

-

Synthesis and Characterization of HPMA Hydrogels. Journal of Applied Polymer Science. (2006). Describes the copolymerization parameters and the impact of impurities like EGDMA.

-

Preparation process of hydroxypropyl methacrylate. Google Patents CN103274941A. Details the catalytic route using Chromium/Iron salts and vacuum distillation parameters.

-

2-Hydroxypropyl Methacrylate Monomer Safety & Handling. Ataman Kimya Technical Data. Provides critical safety data, flash points, and storage requirements for preventing polymerization.

-

Synthesis and Structure of HPMA-Capped Prepolymers. National Institutes of Health (PMC). (2022). Discusses the use of HPMA in UV-cured networks and purification for removing trace impurities.

Sources

Thermal Properties of Poly(2-Hydroxypropyl methacrylate) (PHPMA): A Technical Guide

This guide details the thermal properties of Poly(2-hydroxypropyl methacrylate) (PHPMA) , specifically the methacrylate ester .

Critical Disambiguation: Ester vs. Amide

Before interpreting thermal data, it is vital to distinguish between two polymers often abbreviated as "PHPMA" in biomedical literature. This guide focuses on the Ester .

| Feature | Poly(2-hydroxypropyl methacrylate) (This Guide) | Poly(N-(2-hydroxypropyl)methacrylamide) |

| Abbreviation | PHPMA (or P(HPMA)) | pHPMA (or HPMA copolymer) |

| Class | Methacrylate Ester | Methacrylamide Amide |

| Solubility | Hydrophobic (Water-insoluble homopolymer) | Hydrophilic (Water-soluble) |

| Key Use | Core-forming block in self-assembling nanoparticles (PISA); Hydrogel comonomer. | Drug-polymer conjugates (e.g., Kopeček systems); "Stealth" polymers. |

Fundamental Thermal Transitions

PHPMA is an amorphous polymer.[1] Its thermal behavior is dominated by the Glass Transition Temperature (

1.1 Glass Transition Temperature (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) [2]

The

-

Standard Value: 76°C (Homopolymer, atactic)

-

Range in Literature: 70°C – 90°C

-

Comparison: Lower than Poly(methyl methacrylate) (PMMA,

C) due to the larger, more flexible hydroxypropyl side group increasing free volume.

Experimental Insight:

When analyzing PHPMA via Differential Scanning Calorimetry (DSC), the

-

Protocol: Perform a "Heat-Cool-Heat" cycle. The first heating ramp removes thermal history and absorbed water; the second ramp provides the accurate

.

1.2 Phase Behavior & Solubility (LCST/UCST)

Contrary to common misconceptions, homopolymer PHPMA is generally water-insoluble at room temperature. It does not exhibit a standard Lower Critical Solution Temperature (LCST) in water like PNIPAm.

-

Role in Drug Delivery: It is used as the hydrophobic block in amphiphilic block copolymers (e.g., PGMA-b-PHPMA).

-

PISA (Polymerization-Induced Self-Assembly): In this process, a water-soluble macro-CTA is chain-extended with HPMA monomer.[2] As the PHPMA chain grows, it becomes insoluble, driving the self-assembly of the polymer into spheres, worms, or vesicles (polymersomes).

Thermal Stability & Degradation[1][4][5][6][7][8]

Understanding the decomposition profile is critical for sterilization (autoclaving) and high-temperature processing (melt extrusion).

2.1 Thermogravimetric Analysis (TGA) Profile

PHPMA exhibits a two-stage thermal degradation profile under inert atmosphere (

| Stage | Temperature Range | Mechanism |

| Onset ( | ~195°C - 200°C | Initiation of side-chain scission. |

| Max Degradation ( | ~275°C | Main chain depolymerization (unzipping). |

| Secondary Stage | 340°C - 450°C | Decomposition of residue/anhydride formation. |

2.2 Degradation Mechanism

The primary mechanism is depolymerization (unzipping) yielding the monomer, alongside ester decomposition.

-

Major Products: HPMA monomer, 2-propanal, methacrylic acid.[3]

-

Minor Products: 1,2-propanediol, isopropenyl ethyl methacrylate.

Sterilization Implication:

-

Autoclaving (121°C): PHPMA is thermally stable at 121°C (well below

), but since -

Gamma Irradiation: Preferred for final sterilization, though chain scission may slightly reduce molecular weight.

Visualization: Degradation & PISA Workflow

Figure 1: Thermal Degradation Logic of PHPMA

[1]

Figure 2: PISA Thermal Assembly Workflow

Experimental Protocols

Protocol A: Determination of Tg via DSC

Context: Accurate Tg determination requires removal of plasticizing water.

-

Sample Prep: Weigh 5–10 mg of dry PHPMA into a standard aluminum pan. Crimp with a pinhole lid (allows moisture escape).

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Cycle:

-

Ramp 1: Equilibrate at 0°C → Heat to 150°C at 10°C/min (Erases thermal history/water).

-

Cool: Cool to 0°C at 10°C/min.

-

Ramp 2: Heat to 150°C at 10°C/min.

-

-

Analysis: Analyze the step transition in the second heating curve . The inflection point is the

.[4]

Protocol B: RAFT Synthesis of PHPMA-Core Nanoparticles (PISA)

Context: Utilizing thermal initiation to drive self-assembly.

-

Reagents:

-

Setup: Dissolve PGMA and ACVA in water. Add HPMA (Target DP=200).

-

Degassing: Purge with

for 30 mins to remove oxygen. -

Polymerization:

-

Immerse flask in an oil bath at 70°C .

-

Reaction time: 2–4 hours.

-

Observation: Solution will turn from transparent to milky white (indicating formation of PHPMA cores).

-

-

Quenching: Expose to air and cool to room temperature.

References

-

Polysciences. Poly(2-hydroxypropyl methacrylate) Product Data Sheet. (Provides standard Tg value of 76°C).[5] Link

-

Demirelli, K., et al. (2002). Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate). Polymer Degradation and Stability.[1][10][6][11][12] (Definitive source for degradation mechanism and temperatures). Link[6]

-

Warren, N. J., & Armes, S. P. (2014). Polymerization-induced self-assembly of block copolymer nano-objects via RAFT aqueous dispersion polymerization. Journal of the American Chemical Society. (Establishes PHPMA as a hydrophobic core former). Link

-

BenchChem. 2-Hydroxypropyl methacrylate Structure and Properties. (Chemical structure and basic physical properties).[1][5][2][6][3][4][7][8][13][14] Link

Sources

- 1. Thermal Degradation of PMMA | PPT [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. protolabs.com [protolabs.com]

- 5. polysciences.com [polysciences.com]

- 6. Sci-Hub. Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate) / Polymer Degradation and Stability, 2002 [sci-hub.red]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polymerization-induced thermal self-assembly (PITSA) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03334E [pubs.rsc.org]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Engineering of Hydrophilic Poly(HPMA) Hydrogels: A Technical Guide

Executive Summary: The "Stealth" Network

Poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) is not merely a hydrophilic polymer; it is the gold standard for "stealth" biomaterials. Unlike Poly(ethylene glycol) (PEG), which faces rising concerns regarding oxidative degradation and anti-PEG antibodies, pHPMA offers a hydrolytically stable, non-immunogenic alternative with a unique hydration architecture.

This guide moves beyond basic synthesis. It details the manipulation of pHPMA’s hydrophilic core to control mesh size, tune mechanical modulus, and engineer the hydration shell that drives its antifouling properties.

The Molecular Physics of Hydrophilicity

To engineer pHPMA, one must understand that "hydrophilicity" is not a binary trait. It is defined by the structure of water within the hydrogel network.

The Hydration Shell Mechanism

The pHPMA side chain contains an amide group and a hydroxyl group. These moieties form a structured hydrogen-bonding network with water molecules.

-

Non-Freezable Bound Water: Water molecules directly H-bonded to the polymer chain. They do not freeze at 0°C and form the primary "steric barrier" against protein adsorption.

-

Freezable Bound Water: An intermediate layer that interacts weakly with the polymer but is influenced by the network.

-

Free Water: Bulk water filling the macropores, governing diffusion rates.

Mechanism of Antifouling (Visualized)

The following diagram illustrates how the hydration layer creates an energetic barrier, preventing protein adsorption (fouling).

Caption: The pHPMA hydration shell creates a thermodynamic barrier that repels proteins, preserving the "stealth" character of the hydrogel.

Synthesis Protocol: Controlling the Network

This protocol utilizes Free Radical Polymerization (FRP) in an aqueous medium. The critical control parameter is the Crosslinker Density , which dictates the Equilibrium Swelling Ratio (ESR) and mesh size.

Materials

-

Monomer: N-(2-hydroxypropyl)methacrylamide (HPMA).[1][2][3][4][5][6]

-

Crosslinker: N,N'-methylenebis(acrylamide) (MBA) (Standard) or N,N'-bis(acryloyl)cystamine (BAC) (Reducible/Degradable).

-

Initiator: Ammonium Persulfate (APS) + TEMED (Redox system for room temp synthesis).

-

Solvent: Deionized Water (degassed).[6]

Step-by-Step Methodology

-

Preparation: Dissolve HPMA monomer (1 g) in DI water (6.5 mL).

-

Crosslinker Addition: Add MBA.

-

High Swelling/Soft Gel: 0.5 mol% relative to monomer.

-

Low Swelling/Stiff Gel: 4.0 mol% relative to monomer.

-

-

Degassing (CRITICAL): Purge the solution with Nitrogen gas for 20 minutes. Oxygen inhibits radical propagation, leading to structural defects.

-

Initiation: Add 50 µL of 10% APS solution and 10 µL TEMED. Mix gently to avoid bubbles.

-

Polymerization: Inject into a glass mold (1mm spacer). Allow reaction for 24 hours at room temperature.

-

Purification (Self-Validation): Remove gel and immerse in excess DI water. Change water every 8 hours for 3 days.

-

Why? This removes unreacted toxic monomers and oligomers.

-

Validation: Measure UV absorbance of wash water at 210 nm until it reaches baseline (zero).

-

Synthesis Workflow Diagram

Caption: Workflow for pHPMA hydrogel synthesis. The dialysis step is critical for biocompatibility validation.

Characterization of Hydrophilic Properties

To validate the synthesis, you must quantify the hydrophilicity through swelling behavior and water state distribution.

Equilibrium Swelling Ratio (ESR)

The ESR is the primary metric for network density and hydrophilicity.

Protocol:

-

Lyophilize (freeze-dry) the purified hydrogel to obtain the dry mass (

). -

Immerse in PBS (pH 7.4) at 37°C until weight stabilizes (approx. 24-48 hours).

-

Blot excess surface water and weigh the swollen mass (

).[7]

Calculation:

Interpretation:

-

High ESR (>2000%): Indicates low crosslinking density; suitable for soft tissue engineering.

-

Low ESR (<500%): Indicates tight network; suitable for controlled drug release (slower diffusion).

Differential Scanning Calorimetry (DSC) for Water States

To distinguish between "bound" water (hydrophilic shell) and "bulk" water.

-

Method: Cool swollen hydrogel to -40°C, then heat at 5°C/min.

-

Analysis: The melting peak at 0°C represents free water. The area of this peak is subtracted from total water content to calculate bound water.

Comparative Data Analysis

The following table contrasts pHPMA with other common hydrophilic hydrogels.

| Feature | pHPMA Hydrogel | PEG Hydrogel (Polyethylene Glycol) | pHEMA Hydrogel |

| Hydrophilicity Source | Amide + Hydroxyl groups (Side chain) | Ether oxygen (Main chain) | Hydroxyl group |

| Swelling Ratio (Typical) | High (800% - 2500%) | High (Dependent on MW) | Moderate (40% - 80%) |

| Antifouling Capability | Excellent (Superior stability) | Good (Prone to oxidation) | Moderate |

| Immunogenicity | Non-immunogenic | Potential anti-PEG antibodies | Generally Biocompatible |

| Primary Application | Drug Delivery (Doxorubicin), Stealth Coatings | Tissue Engineering, Passivation | Contact Lenses |

References

-

Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149. Link

-

BenchChem. (2025).[3][6][8] Application Notes and Protocols for Creating Crosslinked HPMA Hydrogels. BenchChem Protocols. Link

-

Ma, G., et al. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. MDPI Polymers. Link

-

Zhang, Z., et al. (2022). Antifouling and Mechanical Properties of Photografted Zwitterionic Hydrogel Thin-Film Coatings. National Institutes of Health (PMC). Link

-

Richbourg, N. R., & Peppas, N. A. (2021).[9] Equilibrium Swelling and Solute Transport in Hydrogels. Hydrogel Design. Link

Sources

- 1. Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties [mdpi.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. PLL–Poly(HPMA) Bottlebrush-Based Antifouling Coatings: Three Grafting Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Equilibrium Swelling - Hydrogel Design [hydrogeldesign.org]

Technical Monograph: Hydroxypropyl Methacrylate (HPMA) – CAS 27813-02-1

The following technical monograph provides a comprehensive analysis of Hydroxypropyl Methacrylate (HPMA), specifically CAS 27813-02-1.[1][2] This guide is structured to serve as a reference for experimental design, synthesis planning, and material characterization.

Executive Summary

Hydroxypropyl Methacrylate (HPMA), CAS 27813-02-1, is a versatile monofunctional methacrylate monomer critical to the fields of biomaterials, drug delivery, and surface coatings.[2] Distinguished by its dual functionality—a polymerizable vinyl group and a hydrophilic hydroxyl moiety—HPMA serves as a foundational building block for biocompatible hydrogels and the well-characterized poly(HPMA) drug carriers. Unlike simple alkyl methacrylates, commercial HPMA exists as a mixture of isomers, a physicochemical nuance that significantly influences its freezing point, reactivity ratios, and polymer tacticity.

Molecular Architecture & Isomerism

Commercial HPMA is produced via the ring-opening addition of methacrylic acid to propylene oxide. This reaction is not regioselective, yielding a mixture of two structural isomers. Researchers must account for this heterogeneity, as it affects the glass transition temperature (

-

Major Isomer (~75-80%): 2-hydroxypropyl methacrylate (Secondary hydroxyl).

-

Minor Isomer (~20-25%): 2-hydroxy-1-methylethyl methacrylate (Primary hydroxyl).

Visualizing the Synthesis and Isomerism

The following diagram illustrates the synthesis pathway and the resulting isomeric distribution.

Figure 1: Synthesis of HPMA via acid-catalyzed ring opening of propylene oxide, resulting in a thermodynamic mixture of secondary and primary alcohol isomers.

Physicochemical Compendium

The following data represents the standard physicochemical profile for high-purity (>97%) commercial HPMA. Note that values such as melting point can vary based on the exact isomer ratio.

| Property | Value / Range | Experimental Context |

| Molecular Formula | - | |

| Molecular Weight | 144.17 g/mol | - |

| Appearance | Clear, colorless liquid | Low viscosity |

| Boiling Point | 96°C at 1.33 kPa (10 mmHg) | 87°C at 0.67 kPa (5 mmHg) |

| Freezing Point | -58°C (approx.)[1][2] | Depression due to isomer mixture |

| Density | 1.066 g/mL | at 25°C |

| Refractive Index ( | 1.447 | at 20°C |

| Viscosity | ~7.4 - 8.9 cP | at 30°C / 20°C |

| Flash Point | 96°C - 104°C | Closed Cup |

| Solubility (Water) | Miscible / Soluble | Fully miscible in most proportions; widely used in aqueous radical polymerization. |

| Solubility (Organic) | Soluble | Soluble in alcohols, esters, ketones, and aromatic hydrocarbons. |

| Partition Coeff. (LogP) | 0.97 | Indicates moderate hydrophilicity. |

| Vapor Pressure | 0.05 mmHg | at 20°C |

Polymerization Kinetics & Reactivity

HPMA undergoes free radical polymerization (FRP), RAFT, and ATRP. Its reactivity is typical of methacrylate monomers, but the hydroxyl group allows for post-polymerization modification (e.g., conjugation of drugs or peptides).

Inhibitor Management

Commercial HPMA is stabilized with 4-Methoxyphenol (MEHQ) , typically at concentrations of 200–300 ppm .

-

Protocol: For precision kinetics or controlled radical polymerization (CRP), MEHQ must be removed.

-

Method A (Column): Pass neat monomer through a basic alumina or inhibitor-remover column (e.g., De-Hibit 200).

-

Method B (Wash): Wash with 5% NaOH solution (3x), followed by brine, dry over

, and vacuum distill. Note: Distillation requires care due to thermal polymerization risk.

Copolymerization Parameters (Q-e Scheme)

HPMA exhibits reactivity ratios similar to 2-Hydroxyethyl methacrylate (HEMA) and Methyl Methacrylate (MMA).

-

Alfrey-Price Q value: ~0.65 – 0.78

-

Polarity e value: ~0.20 – 0.40

-

Implication: HPMA copolymerizes randomly with styrene (

) and ideally with other methacrylates (

Applications in Drug Delivery & Hydrogels

HPMA is the precursor to poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), although strictly speaking, the drug delivery polymer is often an amide derivative. However, the ester HPMA (CAS 27813-02-1) is extensively used in:

-

Hydrogels: Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA) for soft contact lenses (maintains water content via -OH groups).

-

Reactive Diluents: Reduces viscosity in UV-curable dental composites while enhancing adhesion to dentin.

-

Surface Modification: Grafting HPMA onto hydrophobic surfaces to reduce protein adsorption (antifouling).

Experimental Workflow: HPMA Hydrogel Synthesis

The following diagram outlines a standard protocol for synthesizing a crosslinked HPMA hydrogel for biomedical screening.

Figure 2: Step-by-step workflow for the synthesis and purification of HPMA-based hydrogels.[3]

Handling & Safety Profile

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1).

-

Sensitization: Methacrylates are potent sensitizers. Double-gloving (Nitrile) is recommended.

-

Storage: Store at 2–8°C in the dark. Do not store under inert atmosphere for long periods if the inhibitor is MEHQ, as MEHQ requires dissolved oxygen to function effectively.

-

Disposal: Incineration in accordance with local chemical waste regulations.

References

-

PubChem Compound Summary. (2025). Hydroxypropyl methacrylate (CAS 27813-02-1).[1][2] National Library of Medicine. Link

-

Safe Work Australia. (2013). Human Health Tier II Assessment: 2-Hydroxypropyl methacrylate.[4]Link

-

Sigma-Aldrich. (2024). Product Specification: Hydroxypropyl methacrylate, mixture of isomers.Link

-

Jenkins, A. D., et al. (1996). Reactivity Ratios of Methacrylates.[3][5][6][7] Polymer Handbook, 4th Edition. Wiley-Interscience.

-

European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety evaluation of the substance, methacrylic acid, 2-hydroxypropyl ester. EFSA Journal. Link

Sources

2-Hydroxypropyl methacrylate molecular weight and distribution

This guide serves as a high-level technical resource for researchers and drug development professionals focusing on 2-Hydroxypropyl methacrylate (2-HPMA) .[1]

Critical Disambiguation: In drug development literature, the acronym "HPMA" is frequently used for N-(2-hydroxypropyl)methacrylamide (the amide), famous for soluble polymer-drug conjugates (the "Kopeček polymers").[1][2] This guide focuses on 2-Hydroxypropyl methacrylate (the ester, CAS 27813-02-1) , widely used in hydrogels, ocular delivery, and dental composites.[1] Ensure you are working with the correct chemical entity, as their hydrolytic stabilities and biological fates differ significantly.

Molecular Weight Control, Distribution, and Polymer Architecture[1]

Chemical Identity & Monomer Specifications

Before polymerization, the monomer quality dictates the final polymer architecture. 2-HPMA is an ester of methacrylic acid and propylene glycol.[1][3] Unlike symmetric monomers, commercial 2-HPMA is typically a mixture of isomers due to the ring-opening mechanism of propylene oxide during synthesis.[1]

| Property | Specification | Technical Insight |

| IUPAC Name | 2-hydroxypropyl 2-methylprop-2-enoate | Primary isomer.[1] |

| CAS Number | 27813-02-1 | Distinct from the amide (CAS 21442-01-3).[1] |

| Monomer MW | 144.17 g/mol | Fixed value.[1][3][4][5] Used for DP (Degree of Polymerization) calculations.[1] |

| Isomer Ratio | Typically ~75:25 (Primary:Secondary) | Commercial grades contain 2-hydroxypropyl methacrylate (major) and 1-methyl-2-hydroxyethyl methacrylate (minor).[1] This ratio affects reaction kinetics and polymer tacticity.[1] |

| Impurities | Dimethacrylates (EGDMA/PGDMA) | Critical: Even <0.5% dimethacrylate impurity acts as a crosslinker, causing unintentional gelation during "linear" polymer synthesis.[1] |

Polymerization Architectures: Controlling MW and PDI

In drug delivery, the polydispersity index (PDI) and molecular weight (MW) determine degradation rates, diffusion coefficients, and biological clearance.

A. Free Radical Polymerization (FRP)[1]

-

Use Case: Hydrogels (e.g., contact lenses, matrix tablets).[1][6]

-

Mechanism: Stochastic initiation and termination.[1]

-

Result: Broad distribution (PDI 1.5 – 3.0).

-

Control: MW is controlled by initiator concentration (

) and chain transfer agents (thiols).[1] High MW is easy to achieve; precise MW is difficult.[1]

B. Reversible Deactivation Radical Polymerization (RDRP)

For precision nanocarriers or block copolymers, RDRP methods like ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain Transfer) are required.[1] These keep the "living" chain end active, allowing for narrow distributions (PDI < 1.2).

Mechanism of ATRP for 2-HPMA: The equilibrium between the active radical and the dormant species (alkyl halide) is mediated by a transition metal complex (usually Cu).

Figure 1: ATRP equilibrium cycle for 2-HPMA. Control is achieved by favoring the dormant state (

Experimental Protocol: Synthesis of p(2-HPMA) via ATRP

Objective: Target MW = 20,000 g/mol , PDI < 1.2.

Reagents:

-

Monomer: 2-HPMA (remove inhibitor via basic alumina column).[1]

-

Initiator: Ethyl

-bromoisobutyrate (EBiB).[1] -

Catalyst: CuBr (purified/acid-washed).[1]

-

Ligand: 2,2'-Bipyridine (bpy).[1]

-

Solvent: Methanol (2-HPMA and its polymer are soluble in MeOH; water accelerates rate but broadens PDI).[1]

Protocol:

-

Stoichiometry Calculation:

Molar Ratio: -

Setup: In a Schlenk flask, dissolve EBiB (1 eq) and 2-HPMA (138 eq) in Methanol (50 wt% monomer).

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for ATRP).

-

Catalyst Addition: Under nitrogen flow, add CuBr (1 eq) and bpy (2 eq).[1] The solution turns dark brown (active complex).[1]

-

Polymerization: Seal and stir at ambient temperature (20-25°C). 2-HPMA polymerizes rapidly in polar media.[1]

-

Termination: Expose to air (oxidizes Cu(I) to Cu(II), stopping reaction) and dilute with THF.

-

Purification: Pass through a neutral alumina column to remove Copper (solution turns clear).[1] Precipitate into cold hexanes or ether.[1]

Characterization: GPC/SEC Methodology

Analyzing p(2-HPMA) is challenging due to its amphiphilic nature and potential for hydrogen bonding with GPC columns.[1]

Standard GPC Protocol:

| Parameter | Condition | Rationale |

| Solvent (Eluent) | DMF + 10mM LiBr | DMF dissolves the polar polymer; LiBr screens electrostatic interactions and disrupts H-bonding with the stationary phase.[1] |

| Columns | Mixed-bed organic (e.g., PLgel Mixed-C) | Covers a broad MW range (500 - 2,000,000 Da).[1] |

| Flow Rate | 1.0 mL/min | Standard for diffusion equilibrium.[1] |

| Temperature | 50°C | Reduces viscosity of DMF and prevents polymer aggregation.[1] |

| Detection | dRI (Refractive Index) | 2-HPMA has a distinct |

| Calibration | PMMA Standards | Chemically similar to p(2-HPMA); provides closer relative MW than Polystyrene standards.[1] |

Data Interpretation:

- (Number Average MW): Correlates to stoichiometric target.

- (Weight Average MW): Sensitive to high-MW chains.

-

PDI (

):

Figure 2: GPC Characterization Workflow for p(2-HPMA).[1]

Applications in Drug Development

While the amide (HPMA) is used for soluble conjugates, the ester (p(2-HPMA)) is primarily used in crosslinked networks .[1]

-

Ocular Drug Delivery:

-

p(2-HPMA) is a key component in soft contact lenses.[1] It offers a balance of hydrophilicity (OH groups) and mechanical strength (methacrylate backbone).[1]

-

MW Role: In hydrogels, the "molecular weight between crosslinks" (

) is the critical parameter, not the linear chain MW. This is controlled by the ratio of 2-HPMA to crosslinker (EGDMA).[1]

-

-

Matrix Tablets:

References

-

Monomer Data: PubChem. 2-Hydroxypropyl methacrylate (Compound).[1][4] National Library of Medicine.[1] [Link][1]

-

ATRP Synthesis: Robinson, K. L., et al. "Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates at Ambient Temperature."[1] Macromolecules, vol. 35, no.[1][8] 4, 2002, pp. 1137-1480.[1][8] [Link]

-

Hydrogel Applications: Hennink, W. E., & van Nostrum, C. F.[1] "Novel crosslinking methods to design hydrogels." Advanced Drug Delivery Reviews, vol. 54, no. 1, 2002, pp. 13-36.[1] [Link]

-

GPC Methodology: Mori, S., & Barth, H. G.[1] Size Exclusion Chromatography. Springer, 1999.[1] (Standard text for SEC of polar methacrylates).

Sources

- 1. Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Hydroxypropyl methacrylate | C7H12O3 | CID 13539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hayasco-cc-suppliestrading.com [hayasco-cc-suppliestrading.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Hydrogels for Drug Delivery - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]

- 8. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

Methodological & Application

Graft polymerization of HPMA onto polymer backbones

Executive Summary

This guide details the synthetic methodologies for grafting N-(2-hydroxypropyl)methacrylamide (HPMA) onto various polymer backbones. HPMA is a non-immunogenic, hydrophilic monomer widely used to confer "stealth" properties, improve water solubility, and provide reactive handles for drug conjugation.

This note covers two distinct "Grafting From" approaches:

-

Redox-Initiated Free Radical Polymerization: A robust, water-based protocol for grafting HPMA onto polysaccharides (e.g., Chitosan).

-

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): A precision controlled radical polymerization (CRP) protocol for grafting HPMA onto synthetic polyesters (e.g., PLGA) or functionalized surfaces.

Strategic Overview: Grafting Mechanisms

Selecting the correct grafting strategy is critical for controlling graft density (GD) and chain length (DP).

-

"Grafting To": Attaching pre-synthesized pHPMA chains to a backbone. Pros: Well-defined side chains. Cons: Low graft density due to steric hindrance.[1]

-

"Grafting From" (Focus of this guide): Growing pHPMA chains directly from initiation sites on the backbone. Pros: High graft density, simplified purification.

Figure 1: Decision tree for selecting the appropriate HPMA grafting protocol based on backbone chemistry and desired application.

Protocol A: Redox-Initiated Grafting (Chitosan-g-HPMA)

Target Audience: Hydrogel development, wound healing, oral drug delivery. Mechanism: Ceric Ammonium Nitrate (CAN) forms a complex with the 1,2-glycol units of chitosan, generating a radical on the carbon backbone which initiates HPMA polymerization.

Materials

-

Backbone: Chitosan (Low MW preferred for solubility).

-

Monomer: HPMA (Recrystallized from acetone).

-

Initiator: Ceric Ammonium Nitrate (CAN).

-

Solvent: 1% (v/v) Acetic Acid (aq).

-

Quencher: Hydroquinone.

Step-by-Step Methodology

-

Backbone Dissolution:

-

Dissolve 0.5 g Chitosan in 50 mL of 1% acetic acid solution in a three-neck round-bottom flask.

-

Stir at 500 rpm at room temperature (RT) overnight to ensure complete disentanglement.

-

-

Deoxygenation:

-

Purge the solution with Nitrogen (

) for 30 minutes to remove dissolved oxygen (critical for radical stability). -

Heat the solution to 40°C using an oil bath.

-

-

Initiator Addition:

-

Add 5 mL of CAN solution (0.05 M in 1%

) dropwise. -

Observation: The solution may turn slightly yellow/orange due to the Ce(IV) complex.

-

Stir for 15 minutes to allow radical generation on the chitosan backbone.

-

-

Graft Polymerization:

-

Dissolve 2.0 g HPMA in 10 mL degassed water.

-

Inject the monomer solution into the reaction flask.

-

Maintain reaction at 40°C under

flow for 4–6 hours .

-

-

Termination & Purification:

-

Add 1 mL of 1% Hydroquinone solution to terminate the reaction.

-

Precipitate the mixture into excess Acetone (or Acetone/Methanol 70:30).

-

Filter the white precipitate and wash extensively with methanol to remove unreacted HPMA monomer.

-

Soxhlet Extraction: Extract with methanol for 24 hours to remove any pHPMA homopolymer that formed in solution (not grafted).

-

-

Drying:

-

Dry the purified Chitosan-g-HPMA in a vacuum oven at 40°C for 24 hours.

-

Protocol B: Surface-Initiated ATRP (PLGA-g-HPMA)

Target Audience: Nanoparticle engineering, stealth coatings, targeted delivery.

Mechanism: Hydroxyl end-groups of PLGA are converted into ATRP initiators (

Phase 1: Macroinitiator Synthesis (PLGA-Br)

-

Dissolution: Dissolve 2.0 g PLGA (hydroxyl-terminated) in 20 mL anhydrous Dichloromethane (DCM) in a dry flask.

-

Reagents: Add Triethylamine (TEA, 2 eq. relative to -OH groups) and cool to 0°C.

-

Functionalization: Dropwise add 2-Bromoisobutyryl Bromide (BiBB) (2 eq.) over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours, then at RT for 24 hours.

-

Workup: Filter off the triethylammonium bromide salt. Precipitate the filtrate into cold Diethyl Ether/Hexane. Dry under vacuum.[2][3]

-

Validation: Check

H NMR for the disappearance of -CH

-

Phase 2: ATRP Grafting of HPMA

Reagents:

-

Macroinitiator: PLGA-Br (from Phase 1).

-

Catalyst: CuBr (99.9%, purified).

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) or bipyridine (bpy).

-

Solvent: Anhydrous DMF (Dimethylformamide) – solubilizes both PLGA and HPMA.

Protocol:

-

Setup: In a Schlenk tube, dissolve PLGA-Br (0.5 g) and HPMA (1.0 g) in 5 mL DMF.

-

Ligand Addition: Add PMDETA (15

L). Stir to homogenize. -

Degassing (Freeze-Pump-Thaw):

-

Freeze the solution in liquid

. -

Apply vacuum (<100 mTorr) for 10 mins.

-

Thaw in warm water.

-

Repeat 3 times to ensure absolute oxygen removal.

-

-

Catalyst Addition:

-

Under positive

flow, quickly add CuBr (10 mg). The solution will turn light green/blue (depending on ligand). -

Seal the tube immediately.

-

-

Polymerization:

-

Immerse in an oil bath at 50°C .

-

Reaction time: 12–24 hours (depending on desired chain length).

-

-

Purification:

-

Dilute with DMF and pass through a neutral alumina column to remove the Copper catalyst (solution turns from blue/green to colorless).

-

Dialyze (MWCO 12-14 kDa) against water for 3 days to remove unreacted monomer and solvent. PLGA-g-HPMA will self-assemble into micelles in water; freeze-dry to recover the solid.

-

Figure 2: Workflow for the synthesis of PLGA-g-HPMA via Surface-Initiated ATRP.

Characterization & Validation

To ensure scientific integrity, every graft copolymer must be validated using the following triad of techniques:

| Technique | Target Parameter | Key Observation (Evidence of Grafting) |

| Chemical Structure | Chitosan-g-HPMA: Appearance of HPMA methyl signal ( | |

| FTIR | Functional Groups | Amide I & II Bands: Strong absorbance at 1650 cm |

| GPC/SEC | Molecular Weight | Shift in Retention Time: The graft copolymer should elute earlier (higher MW) than the original backbone. For ATRP, the peak should remain monomodal (low dispersity, |

Troubleshooting Guide

-

Problem: Gelation during polymerization.

-

Cause: Crosslinking via dimethacrylate impurities in HPMA or radical recombination (in Protocol A).

-

Solution: Ensure HPMA is high purity (recrystallized). For Protocol A, reduce CAN concentration or reaction temperature.

-

-

Problem: Low Grafting Yield.

-

Cause: Oxygen inhibition or insufficient initiation sites.

-

Solution: Increase

purge time (Protocol A) or verify BiBB functionalization efficiency via NMR (Protocol B).

-

-

Problem: Copper contamination (Blue tint in product).

-

Cause: Inefficient alumina filtration.

-

Solution: Perform a second pass through alumina or wash with EDTA solution during dialysis.

-

References

-

Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122–149.

-

Yildirim, E., et al. (2016). Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface-Mediated RAFT Polymerization. RSC Advances.

-

Matyjaszewski, K., et al. (2000). Graft Copolymers of Polyethylene by Atom Transfer Radical Polymerization.[3] Journal of Polymer Science Part A: Polymer Chemistry.

-

Joshi, J. M., & Sinha, V. K. (2007). Ceric ammonium nitrate induced grafting of polyacrylamide onto carboxymethyl chitosan. Carbohydrate Polymers.

-

Ebbesen, M. F., et al. (2013). Synthesis of Click-Reactive HPMA Copolymers Using RAFT Polymerization for Drug Delivery Applications. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Refolding Hydrogels Self-Assembled from HPMA Graft Copolymers by Antiparallel Coiled-Coil Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxypropyl methacrylate in UV-curable coatings and inks

Application Note: 2-Hydroxypropyl Methacrylate (HPMA) in UV-Curable Coatings & Inks [1]

Executive Summary

This technical guide details the utilization of 2-Hydroxypropyl Methacrylate (HPMA) as a functional monomer in UV-curable systems.[1] While widely recognized in the pharmaceutical sector for synthesizing hydrophilic drug carriers (poly-HPMA), its role in UV-curable coatings and inks is distinct. Here, it functions as a reactive diluent and adhesion promoter .[2]

HPMA is preferred over its analogue, 2-Hydroxyethyl Methacrylate (HEMA), in applications requiring lower hygroscopicity, reduced sensitization risk, and balanced hydrophobicity. This guide provides the chemical rationale, formulation protocols, and validation methods for integrating HPMA into high-performance UV-curing matrices.

Part 1: Chemical Basis & Rationale[3][4]

Structure-Property Relationship

HPMA (

-

Methacrylate Group: Provides the site for free-radical polymerization (curing).

-

Hydroxypropyl Group: A secondary alcohol that facilitates hydrogen bonding with polar substrates (metals, glass, PET) without the excessive water uptake associated with primary alcohols like HEMA.

Key Comparative Data: HPMA vs. HEMA vs. MMA

| Property | HPMA (2-Hydroxypropyl Methacrylate) | HEMA (2-Hydroxyethyl Methacrylate) | MMA (Methyl Methacrylate) |

| Functionality | Monofunctional ( | Monofunctional ( | Monofunctional ( |

| Viscosity (25°C) | ~8.9 mPa·s | ~6.0 mPa·s | ~0.6 mPa·s |

| Hydrophilicity | Moderate (Secondary -OH) | High (Primary -OH) | Low (Hydrophobic) |

| Tg (Homopolymer) | ~76°C | ~55°C | ~105°C |

| Shrinkage | ~6% (Moderate) | ~9% (High) | ~21% (Very High) |

| Sensitization Risk | Lower (Cat 1B) | High (Cat 1) | Moderate |

Data synthesized from standard monomer safety and technical data sheets [1, 2].

Mechanism of Action

The secondary hydroxyl group in HPMA is sterically hindered compared to the primary hydroxyl in HEMA. This results in:

-

Improved Hydrolytic Stability: Slower degradation in acidic/basic environments.

-

Controlled Adhesion: Sufficient polarity to wet substrates but reduced sensitivity to atmospheric moisture during the "open time" of the ink/coating.

Figure 1: Mechanistic pathway of HPMA functioning simultaneously as a polymerizable unit and an adhesion promoter via hydrogen bonding.

Part 2: Formulation Protocols

Safety Pre-requisite: Acrylates are skin sensitizers. All personnel must wear nitrile gloves, safety goggles, and work in a fume hood. Refer to SDS before handling [3].

Protocol A: High-Adhesion UV-Curable Ink Base

This protocol creates a "starting point" formulation for a UV-curable screen ink or coating designed for difficult substrates (e.g., treated PET or glass).

Materials:

-

Oligomer: Bisphenol A Epoxy Acrylate (e.g., CN104 or Ebecryl 600) - Provides hardness/backbone.

-

Monomer (Diluent): HPMA (97% purity) - Viscosity reducer/Adhesion promoter.

-

Co-Monomer: TMPTA (Trimethylolpropane triacrylate) - Crosslinking density.

-

Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) - Deep cure/LED compatible.

-

Additives: Flow/Leveling agent (e.g., BYK-333).

Step-by-Step Methodology:

-

Oligomer Preparation (Temperature Control):

-

Heat the Epoxy Acrylate oligomer to 60°C to lower viscosity for mixing.

-

Rationale: Epoxy acrylates are extremely viscous at room temperature; heating ensures homogenous incorporation of monomers.

-

-

Monomer Integration (The "Let-down"):

-

Slowly add HPMA to the heated oligomer while stirring at 500 RPM (disperser).

-

Target Ratio: 40% Oligomer : 40% HPMA : 15% TMPTA.

-

Note: HPMA is used here at a high loading to aggressively cut viscosity and maximize adhesion sites.

-

-

Photoinitiator Dispersion:

-

Cool mixture to 40°C.

-

Add 4.0% w/w TPO.

-

Mix under yellow light (to prevent premature curing) for 20 minutes until fully dissolved.

-

-

Degassing:

-

Place formulation in a vacuum chamber (-25 inHg) for 10 minutes.

-

Critical Check: Bubbles in cured films act as stress concentrators, leading to adhesion failure.

-

-

Filtration:

-

Filter through a 5-micron nylon mesh to remove undissolved particles.

-

Protocol B: Curing & Adhesion Validation

Equipment: UV-LED Conveyor (395nm) or Mercury Arc Lamp.

-

Application:

-

Apply a 12-micron wet film using a wire-wound drawdown bar onto a Corona-treated PET film.

-

-

Curing:

-

Run at 10 m/min.

-

Target Energy Density: 300-500 mJ/cm².

-

Validation: Surface should be tack-free immediately after exit.

-

-

Cross-Hatch Adhesion Test (ASTM D3359):

-

Use a cross-hatch cutter to score a 10x10 grid.

-

Apply pressure-sensitive tape (Permacel 99 or equivalent).

-

Pull tape back at a 180° angle.

-

Pass Criteria: 5B (0% removal). If >5% removal occurs, increase HPMA concentration by 5% increments.

-

Part 3: Process Workflow Visualization

The following diagram illustrates the critical path from raw material selection to validated coating.

Figure 2: Operational workflow for formulating and validating HPMA-based UV coatings.

Part 4: Troubleshooting & Optimization

1. Oxygen Inhibition (Surface Tackiness):

-

Issue: The surface remains sticky because oxygen scavenges free radicals.

-

HPMA Role: HPMA is a monofunctional monomer. High concentrations can reduce crosslink density at the surface, exacerbating tackiness.

-

Solution: If surface tack persists, blend HPMA with a small amount of amine synergist (e.g., EDB) or increase the intensity of the UV dose. Alternatively, use a nitrogen inerting blanket.

2. Viscosity Drift:

-

Issue: Formulation thickens over time.

-

Cause: Premature polymerization or hydrogen bonding networks forming.

-

Solution: Store HPMA-based formulations in opaque, high-density polyethylene (HDPE) containers with a headspace of air (oxygen inhibits premature gelling). Ensure storage temperature is <25°C.

3. Medical Device Considerations (Biocompatibility):

-

While HPMA polymer (pHPMA) is biocompatible, the monomer is an irritant. For medical device coatings, ensure 100% conversion during curing. Residual monomer extraction testing (ISO 10993-18) is mandatory for regulatory compliance [4].

References

-

PubChem. (n.d.). 2-Hydroxypropyl methacrylate | C7H12O3. National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate.... PMC. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing & Handling 2-Hydroxypropyl Methacrylate (HPMA)

🚨 Critical Alert: The "Oxygen Paradox"

Read this before opening your bottle. The most common cause of catastrophic HPMA polymerization in research labs is inert gas purging . Unlike many sensitive reagents, HPMA stabilized with MEHQ (Monomethyl ether of hydroquinone) requires dissolved oxygen to remain stable.

-

Do NOT store HPMA under Nitrogen or Argon.[1]

-

Do NOT fill the container to the brim (maintain headspace).

-